2,3',4',5'-Tetrachloro-3-(methanesulfonyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,4’,5’-Tetrachloro-3-(methanesulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of four chlorine atoms and a methanesulfonyl group attached to the biphenyl structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5’-Tetrachloro-3-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methanesulfonyl group. One common method includes:
Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.
Methanesulfonylation: The chlorinated biphenyl is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
2,3’,4’,5’-Tetrachloro-3-(methanesulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Reduction: Formation of 2,3’,4’,5’-Tetrachloro-3-methyl-1,1’-biphenyl.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
2,3’,4’,5’-Tetrachloro-3-(methanesulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3’,4’,5’-Tetrachloro-3-(methanesulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,3’,4’,5’-Tetrachloro-1,1’-biphenyl: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
2,3’,4’,5’-Tetrachloro-3-(methylsulfonyl)-1,1’-biphenyl: Similar structure but with a different sulfonyl group, leading to different chemical properties.
Uniqueness
2,3’,4’,5’-Tetrachloro-3-(methanesulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a methanesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
190317-40-9 |
---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(2-chloro-3-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-4-2-3-8(12(11)16)7-5-9(14)13(17)10(15)6-7/h2-6H,1H3 |
InChI Key |
CMAFJFKONGAPQD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.